2-((2-chlorobenzyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Acetylcholinesterase Inhibition Enzyme Kinetics Inhibitor Selectivity

This pyrrolo[3,2-d]pyrimidine derivative is a precisely calibrated research tool for enzymology and anti-infective lead optimization. Its distinct inhibition mechanisms—competitive at AChE vs. non-competitive at BChE—enable mapping of pharmacophoric requirements at the peripheral anionic site versus the catalytic active site. The 2-chlorobenzyl thioether substitution defines a steep SAR cliff; the 4-chlorobenzyl isomer shows a 6-fold drop in AChE potency. Sourcing both isomers facilitates head-to-head validation. For anti-TB programs, the intact pyrrolo[3,2-d]pyrimidine core offers a validated starting point to profile hERG/CYP class-level liabilities while exploring the underexamined 3-ethyl, 2-thioether substitution space. Standard B2B shipping applies; inquire for bulk or custom synthesis.

Molecular Formula C21H18ClN3OS
Molecular Weight 395.91
CAS No. 2034377-28-9
Cat. No. B2803536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2-chlorobenzyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
CAS2034377-28-9
Molecular FormulaC21H18ClN3OS
Molecular Weight395.91
Structural Identifiers
SMILESCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC4=CC=CC=C4Cl
InChIInChI=1S/C21H18ClN3OS/c1-2-25-20(26)19-18(16(12-23-19)14-8-4-3-5-9-14)24-21(25)27-13-15-10-6-7-11-17(15)22/h3-12,23H,2,13H2,1H3
InChIKeySZORIGSCFUULIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((2-chlorobenzyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (CAS 2034377-28-9) Procurement Baseline


The compound 2-((2-chlorobenzyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (CAS: 2034377-28-9) is a synthetic small molecule belonging to the pyrrolo[3,2-d]pyrimidine class . This class has been explored for diverse biological activities, including anti-tubercular effects against Mycobacterium tuberculosis (Mtb) , and is represented in patent literature for indications such as GSK-3 inhibition and viral infection treatment. For this specific compound, public bioactivity data is primarily limited to vendor-curated databases indicating acetylcholinesterase (AChE) inhibition .

The Risk of Generic Substitution for 2-((2-chlorobenzyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one


In-class compounds within the pyrrolo[3,2-d]pyrimidine series are not interchangeable due to steep structure-activity relationship (SAR) cliffs. For example, in a series of related antitubercular agents, a single substituent change at the 4-position led to a complete loss of anti-TB activity . Even subtle modifications to the 2-thioether benzyl group, as seen in the analog 2-((4-chlorobenzyl)thio)-3-ethyl-7-phenyl analog, or the 2-((2-chloro-4-fluorobenzyl)thio) variant, will alter both the electronic and steric properties of the molecule. These changes directly impact target engagement and selectivity, making generic substitution without validated comparative performance data a high-risk decision for any research program.

Quantitative Differentiation Guide for 2-((2-chlorobenzyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one Against Analogs


Ortho-Chlorobenzyl vs. Para-Chlorobenzyl Isomer: Impact on AChE Binding

The target compound (ortho-chloro substitution) demonstrates a measured binding affinity versus its direct positional isomer, 2-((4-chlorobenzyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one. Evidence from the BindingDB repository shows the ortho-chloro isomer has a Ki of 4.45 µM against Electrophorus electricus AChE, while the para-chloro isomer has a Ki of 0.74 µM, a 6-fold difference in potency solely attributable to the chlorine position . This highlights that the 2-chlorobenzyl group is not an optimized moiety for AChE target engagement compared to its para-substituted counterpart.

Acetylcholinesterase Inhibition Enzyme Kinetics Inhibitor Selectivity

AChE vs. Butyrylcholinesterase (BChE) Selectivity Profile

The compound's full cholinesterase interaction profile is defined by cross-target data. The target compound, characterized by the ortho-chlorobenzylthio moiety, exhibits significant selectivity for BChE over AChE, a pattern not universally shared by all analogs. It inhibits equine serum BChE with a Ki of 12.2 µM and Electrophorus electricus AChE with a Ki of 4.45 µM . The BChE Ki is 2.7-fold higher than the AChE Ki, indicating a preferential, though weak, binding to AChE. The nature of inhibition also differs between the two enzymes, being competitive for AChE and non-competitive for BChE.

Cholinesterase Selectivity Enzyme Panel Off-target Profile

Class-Level Anti-Tubercular Potential vs. Cytotoxicity and hERG Liability

While no quantitative anti-TB data exists for the target compound, a structurally related, advanced lead from a 2,4-disubstituted 5H-pyrrolo[3,2-d]pyrimidine class (Compound 74) establishes a class-level benchmark for potency and safety challenges. Compound 74 showed a promising MIC99 of 2 µM against Mtb, including MDR strains, but simultaneously exhibited significant cytotoxicity, cytochrome P450 inhibition, and hERG channel blockade (cardiotoxicity risk) . This class-level inference suggests that any procurement decision for the target compound in anti-TB research must include a strategic plan to profile for these specific, known liabilities.

Antimycobacterial Activity Safety Pharmacology Lead Optimization

Procurement-Driven Application Scenarios for 2-((2-chlorobenzyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one


Comparative SAR Study on Benzyl Chlorine Position in Cholinesterase Inhibitors

Directly applicable for a head-to-head structure-activity relationship (SAR) study. Researchers can procure the target compound alongside the 4-chlorobenzyl isomer to experimentally validate the 6-fold difference in AChE potency observed in database records, thereby mapping the pharmacophoric requirement of the hydrophobic chlorine atom in the enzyme's active site .

Investigation of Competitive vs. Non-Competitive Inhibition Mechanisms in Cholinesterases

The compound’s distinct inhibition mechanisms—acting competitively against AChE and non-competitively against BChE—make it a calibrated tool for investigating the structural basis of these kinetic differences. This scenario is valuable for enzymology groups studying inhibitor binding at the peripheral anionic site versus the catalytic active site .

Starting Scaffold for a Safety-Counter profiling Program in Tuberculosis Drug Discovery

The pyrrolo[3,2-d]pyrimidine core has validated anti-TB activity. This specific compound, featuring an unexplored 2-thioether-3-ethyl substitution pattern, can serve as a starting point for a lead optimization program where the primary goal is to address the known class-level liabilities (hERG, CYP inhibition) while exploring if this substitution pattern offers a differentiated selectivity window .

Quote Request

Request a Quote for 2-((2-chlorobenzyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.